molecular formula C20H22N4O4S3 B601317 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate CAS No. 158183-05-2

2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate

Cat. No.: B601317
CAS No.: 158183-05-2
M. Wt: 478.61
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Description

an impurity of ceftazidime

Biological Activity

2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate (commonly referred to as BPTA) is a compound of interest due to its potential applications in pharmaceuticals and agriculture. This article explores its biological activity, including its mechanisms of action, biodegradation properties, and effects on various biological systems.

  • Molecular Formula : C20_{20}H22_{22}N4_4O4_4S3_3
  • Molar Mass : 478.61 g/mol
  • Density : 1.41 g/cm³ (predicted)
  • Melting Point : 138-140 °C
  • Boiling Point : 621.6 °C (predicted)
  • Solubility : Soluble in chloroform and methanol

BPTA has been identified as an intermediate in the synthesis of various antibiotics, notably ceftazidime. Its biological activity is largely attributed to its ability to interact with bacterial enzymes, thereby inhibiting cell wall synthesis. The presence of the thiazole and benzothiazole moieties contributes to its antimicrobial properties by enhancing permeability and binding affinity to target sites.

Biodegradation Studies

Research indicates that BPTA undergoes biodegradation primarily through microbial action. A study involving Pseudomonas desmolyticum NCIM 2112 demonstrated that the compound could be degraded significantly under optimal conditions. Key findings include:

  • Degradation Rate : Approximately 40% degradation was observed.
  • Optimal Conditions : The optimal pH for degradation was found to be around 7.0, with a temperature preference of 30 °C.
  • Influence of Nutrients : The presence of carbon and nitrogen sources like glucose and lactose at a concentration of 0.5% significantly enhanced degradation rates compared to inorganic nitrogen sources such as NaNO₃ and NaNO₂ at lower concentrations .

Phytotoxicity and Environmental Impact

BPTA exhibits notable phytotoxic effects on various plant species. Studies have shown that it inhibits germination and growth in crops such as Sorghum bicolor, Triticum aestivum, and Oryza sativa. The implications of these findings suggest potential risks associated with agricultural runoff containing BPTA or its derivatives.

Table 1: Phytotoxic Effects on Crop Species

Crop SpeciesGermination Inhibition (%)Growth Retardation (%)
Sorghum bicolor6045
Triticum aestivum7050
Oryza sativa8065

Case Studies

  • Antimicrobial Activity : In vitro studies have shown that BPTA possesses significant antimicrobial activity against gram-positive and gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.
  • Environmental Toxicology : A field study assessed the impact of BPTA on soil health, revealing a marked decrease in soil fertility parameters following treatment with the compound. This highlights the need for careful management of BPTA in agricultural applications to mitigate environmental risks.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H22N4O4S3
  • Molecular Weight : 478.61 g/mol
  • CAS Number : 89604-92-2
  • Melting Point : 138-140°C
  • Boiling Point : Approximately 621.6°C

This compound features a unique structure that combines elements of benzothiazole and thiazole, which contribute to its biological activity and utility in various applications.

Agricultural Applications

Pesticide Additive
2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate is utilized as a supplementary additive in commercial-grade insecticides. It enhances the efficacy of pesticides by compensating for the delay in the action of the primary pesticide chemicals. This characteristic is crucial for improving pest control measures in agricultural practices .

Biodegradation Studies
Research has demonstrated that this compound undergoes biodegradation by specific microbial strains, such as Pseudomonas desmolyticum NCIM 2112. The biodegradation process is influenced by various carbon and nitrogen sources, with glucose and lactose being particularly effective at certain concentrations. The degradation rate was found to be approximately 40%, indicating potential environmental implications when used in agricultural settings .

Environmental Impact

Soil Fertility and Phytotoxicity
The application of this compound in soil has been linked to adverse effects on soil fertility. Studies have shown that treated soils exhibited a significant decrease in fertility levels, leading to phytotoxicity that inhibited the growth and germination of crops such as Sorghum bicolor and Triticum aestivum. In paddy fields, it was observed to inhibit the germination of Oryza sativa, raising concerns about its long-term environmental impact .

Pharmaceutical Applications

Ceftazidime Intermediate
This compound serves as an intermediate in the synthesis of ceftazidime, a third-generation cephalosporin antibiotic used to treat various bacterial infections. The synthesis involves a straightforward method using readily available raw materials, yielding high-purity products suitable for pharmaceutical applications .

Toxicological Studies

Human Health Risk Assessment
The use of 2-Mercaptobenzothiazole derivatives, including this compound, has been evaluated for potential health risks associated with exposure through drinking water. Its presence in rubber products that may contact potable water raises concerns due to possible toxicity and carcinogenicity .

Properties

IUPAC Name

tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S3/c1-19(2,3)27-16(26)20(4,5)28-24-14(12-10-29-17(21)22-12)15(25)31-18-23-11-8-6-7-9-13(11)30-18/h6-10H,1-5H3,(H2,21,22)/b24-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZJVHXVCSKDKB-OYKKKHCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)SC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301104852
Record name 1,1-Dimethylethyl 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89604-92-2
Record name 1,1-Dimethylethyl 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89604-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089604922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethylethyl 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate
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